molecular formula C23H28N2O4 B1444644 1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate CAS No. 1316218-08-2

1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B1444644
CAS No.: 1316218-08-2
M. Wt: 396.5 g/mol
InChI Key: DBCDAUQMWPPZIP-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core with two ester groups (tert-butyl and methyl) and a 3-(pyridin-3-yl)benzyl substituent. Its stereochemistry is unspecified in available data, but analogous compounds often exhibit stereochemical sensitivity in biological activity .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-[(3-pyridin-3-ylphenyl)methyl]pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-22(2,3)29-21(27)25-12-10-23(16-25,20(26)28-4)14-17-7-5-8-18(13-17)19-9-6-11-24-15-19/h5-9,11,13,15H,10,12,14,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCDAUQMWPPZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC(=CC=C2)C3=CN=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Core

  • The pyrrolidine ring can be synthesized via cyclization reactions involving amino alcohols or amino acids, often using intramolecular nucleophilic substitution or reductive amination techniques.
  • Protection of the nitrogen atom with a tert-butyl carbamate (Boc) group is common to control reactivity and facilitate subsequent steps.
  • Methyl esterification at the 3-position is typically introduced via esterification reactions or by using methylated amino acid precursors.

Protection and Deprotection Steps

  • The tert-butyl and methyl ester protecting groups are introduced and removed under controlled acidic or basic conditions to achieve the desired final compound.
  • These steps ensure the stability of functional groups during multi-step synthesis.

Detailed Preparation Method (Hypothetical Example Based on Related Chemistry)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrrolidine ring formation Cyclization of amino acid derivative under heating Formation of protected pyrrolidine core
2 Boc protection Treatment with di-tert-butyl dicarbonate (Boc2O) N-Boc protected pyrrolidine
3 Methyl ester introduction Esterification with methanol and acid catalyst Methyl ester at 3-position
4 Benzylation Reaction with 3-(pyridin-3-yl)benzyl bromide, base Introduction of benzyl-pyridinyl group
5 Purification Chromatography or crystallization Pure 1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate

Research Findings and Optimization Notes

  • Multi-step synthesis requires careful control of reaction conditions to avoid racemization or side reactions, especially during the introduction of the benzyl substituent.
  • The use of mild bases and solvents such as dichloromethane or tetrahydrofuran (THF) is typical to maintain functional group integrity.
  • Purification often involves silica gel chromatography with gradient elution to separate closely related intermediates.
  • Yields can be optimized by adjusting reaction times, temperatures, and reagent stoichiometry.

Comparative Analysis of Preparation Approaches

Aspect Direct Alkylation Approach Cross-Coupling Approach
Reaction Complexity Moderate, fewer steps Higher, requires catalysts
Use of Catalysts Generally no Palladium or other transition metals
Yield Moderate to high Potentially higher with optimized conditions
Scalability Good Dependent on catalyst cost and recovery
Environmental Impact Lower, fewer reagents Higher, due to metal catalysts and solvents

Summary Table of Key Data

Parameter Data/Description
Molecular Formula C23H28N2O4
Molecular Weight 396.5 g/mol
CAS Number 1316218-08-2
Core Structure Pyrrolidine ring with tert-butyl and methyl ester groups
Key Functional Groups Boc-protected nitrogen, methyl ester, benzyl-pyridinyl substituent
Typical Synthetic Route Multi-step involving cyclization, protection, alkylation
Common Solvents Dichloromethane, THF, methanol
Purification Techniques Chromatography, crystallization

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Research indicates that compounds similar to 1-tert-butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate exhibit various biological activities:

  • Anticancer Properties : Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The presence of the pyridine ring may enhance interactions with biological targets involved in cancer progression.
  • Neuroprotective Effects : Some pyrrolidine derivatives have been investigated for their neuroprotective properties. They may modulate neurotransmitter systems and offer therapeutic benefits in neurodegenerative diseases.

Pharmaceutical Applications

Given its structural characteristics, this compound could serve as a lead structure for drug development in several areas:

  • Antitumor Agents : Due to its potential anticancer properties, it could be optimized for use in cancer therapeutics.
  • CNS Disorders : Its neuroprotective effects suggest possible applications in treating conditions like Alzheimer's or Parkinson's disease.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating that this compound might also possess antimicrobial properties.

Case Study 1: Anticancer Activity

A study focused on pyrrolidine derivatives demonstrated that certain modifications to the structure significantly increased cytotoxicity against human cancer cell lines. The introduction of the pyridinyl-benzyl group was found to enhance the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal highlighted the neuroprotective effects of pyrrolidine compounds in animal models of neurodegeneration. The study showed that these compounds could reduce oxidative stress markers and improve cognitive function.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Core

Key Compounds :

(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1228070-72-1)

  • Substituents : Chloro and methyl groups on the pyridine ring.
  • Impact : Halogenation increases lipophilicity and may enhance binding to hydrophobic pockets in target proteins .
  • Molecular Weight : 354.83 g/mol.

1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate Substituents: Methylthio (-SMe) group. Oxidation to sulfone derivatives (e.g., as in MK-8353 synthesis) can modulate potency .

1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate (CAS 1823256-51-4)

  • Substituents : Trifluoromethyl (-CF₃) group.
  • Impact : Enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and steric protection .

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Substituents : Bromine and dimethoxymethyl groups on pyridine.
  • Impact : Bromine enables cross-coupling reactions for further functionalization, while dimethoxymethyl may improve solubility .

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 3-(Pyridin-3-yl)benzyl ~390 (estimated) Aromatic, π-π interaction potential
(±)-trans-4-(2-Cl-5-Me-pyridin-3-yl) 2-Chloro-5-methylpyridin-3-yl 354.83 Halogenated, hydrophobic
3-(Methylthio) -SMe ~260 (estimated) Redox-sensitive, modifiable
3-(Trifluoromethyl) -CF₃ 297.27 High metabolic stability

Ester Group Modifications

  • Ethyl vs. Methyl Esters : Replacement of the methyl ester with ethyl (e.g., 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate in ) increases hydrophobicity but may reduce metabolic clearance rates .
  • tert-Butyl Ester : Consistently used across analogues for steric protection of the carbamate group, enhancing stability against enzymatic hydrolysis .

Ring Size and Heterocycle Variations

  • Azetidine Derivatives (e.g., ):
    • Smaller ring size (4-membered) increases ring strain, which may influence reactivity and synthetic accessibility .

Stereochemical Considerations

  • (R)-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate () and (3S,4R)-1-tert-Butyl 3-methyl 4-(8-pivaloyl-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate () highlight the importance of defined stereocenters in optimizing binding affinity and selectivity. The target compound’s unspecified stereochemistry could lead to variability in activity if synthesized as a racemic mixture .

Biological Activity

1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate (CAS number: 1316218-08-2) is a complex organic compound notable for its potential biological activities. This article compiles diverse research findings on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H28N2O4C_{23}H_{28}N_{2}O_{4}, with a molecular weight of approximately 396.5 g/mol. The structure features a pyrrolidine ring substituted with tert-butyl and pyridine groups, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in cancer research and neurology. The following sections detail specific studies and findings.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrrolidine derivatives:

  • Mechanism of Action : Research indicates that compounds similar to this compound may induce apoptosis in cancer cells. For instance, derivatives have shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
  • Case Studies : A specific study reported that related compounds demonstrated cytotoxicity with IC50 values in the low micromolar range against leukemia cell lines . This suggests that the compound could be further explored as a potential anticancer agent.

Neurological Implications

The compound's structure suggests possible interactions with neurological targets:

  • Autophagy Modulation : Recent studies have explored small molecules for their ability to modulate autophagy, a critical process in neurodegenerative diseases. Compounds structurally related to this compound have been shown to enhance autophagic flux without affecting mTOR pathways . This could indicate a role for the compound in neuroprotection or as a therapeutic agent against neurodegenerative disorders.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions typically starting from readily available pyridine derivatives. The characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structural integrity and purity of the synthesized product.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (μM)Mechanism of Action
AnticancerMCF-7<10Induction of apoptosis via caspases
AnticancerU-937<5Cytotoxicity through cell cycle arrest
Autophagy ModulationNeuronal iPSCsN/AEnhanced autophagic flux

Q & A

Q. What are the critical steps in synthesizing 1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate?

The synthesis typically involves multi-step procedures:

  • Protection/deprotection : Use tert-butyl carbamate to protect the amino group during intermediate steps, followed by acidic/basic deprotection .
  • Coupling reactions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridinylbenzyl moiety, requiring inert conditions and ligands like Pd(PPh₃)₄ .
  • Optimization : Strict control of temperature (0–60°C), solvent selection (THF, dioxane), and reaction time (6–24 hrs) to maximize yield and purity .

Q. Which analytical techniques are used to confirm the compound’s structure and purity?

  • NMR spectroscopy : Assigns chemical shifts to protons on the pyrrolidine ring, tert-butyl, and pyridinylbenzyl groups .
  • HPLC : Monitors reaction progress and quantifies purity (>95% for research-grade material) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for the pyrrolidine ring?

  • Chiral resolution : Use chiral auxiliaries or resolving agents like D-tartaric acid to separate enantiomers via diastereomeric salt formation .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or alkylation steps to induce enantioselectivity .

Q. What computational strategies optimize reaction conditions for scale-up?

  • Quantum chemical calculations : Predict reaction pathways and transition states to identify energy-efficient conditions .
  • Machine learning : Train models on existing datasets (e.g., solvent polarity, catalyst loading) to recommend optimal parameters (e.g., 40°C, Cs₂CO₃ base) .

Q. How do structural modifications (e.g., substituents on the pyridine ring) impact biological activity?

  • SAR studies : Replace the pyridinyl group with halogenated or electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to kinase targets. Reduced activity in analogs lacking the benzyl spacer highlights its role in target engagement .

Q. How can conflicting data on reaction yields (e.g., 40–70% in cross-coupling steps) be resolved?

  • Parameter screening : Systematically vary Pd catalyst loading (1–5 mol%), ligand ratios (1:1–1:3), and solvent polarity (dioxane vs. DMF) to identify robust conditions .
  • Reproducibility checks : Ensure anhydrous solvents and degassed reaction mixtures to mitigate oxygen/moisture sensitivity .

Q. What strategies improve regioselective functionalization of the pyrrolidine ring?

  • Directed C-H activation : Use directing groups (e.g., -Boc) to selectively functionalize C3 or C4 positions .
  • Protecting group tactics : Temporarily block reactive sites (e.g., amino groups) to direct alkylation/arylation to desired positions .

Q. How can solubility challenges in biological assays be addressed?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxylate moiety to enhance aqueous solubility .
  • Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) while ensuring <1% DMSO to avoid cellular toxicity .

Q. What are the key challenges in scaling up the synthesis from milligram to gram scale?

  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) for cost-effective purification .
  • Exothermic reactions : Implement controlled addition of reagents (e.g., slow addition of NaH in THF) to manage heat generation .

Q. What role does this compound play in targeted drug discovery pipelines?

  • Kinase inhibition : Acts as a scaffold for ERK or JAK2 inhibitors, with the pyridinylbenzyl group critical for ATP-binding pocket interactions .
  • Protease resistance : The tert-butyl group stabilizes the compound against metabolic degradation in liver microsome assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate

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